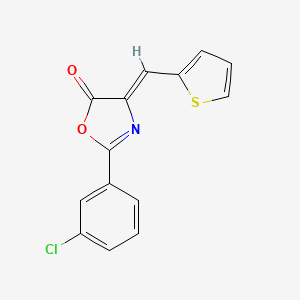![molecular formula C20H24N2O4 B11692087 3-phenoxy-N'-[2-(4-propylphenoxy)acetyl]propanehydrazide](/img/structure/B11692087.png)
3-phenoxy-N'-[2-(4-propylphenoxy)acetyl]propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenoxy-N’-[2-(4-propylphenoxy)acetyl]propanehydrazide is a synthetic organic compound that belongs to the class of phenoxy derivatives This compound is characterized by its unique structure, which includes phenoxy and hydrazide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenoxy-N’-[2-(4-propylphenoxy)acetyl]propanehydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 4-propylphenoxyacetic acid: This can be achieved by reacting 4-propylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 4-propylphenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.
Synthesis of 3-phenoxypropanehydrazide: This involves the reaction of 3-phenoxypropanoic acid with hydrazine hydrate.
Final coupling reaction: The 3-phenoxypropanehydrazide is then reacted with 4-propylphenoxyacetyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-phenoxy-N’-[2-(4-propylphenoxy)acetyl]propanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
作用機序
The mechanism of action of 3-phenoxy-N’-[2-(4-propylphenoxy)acetyl]propanehydrazide involves its interaction with specific molecular targets. It has been shown to act as a ligand for peroxisome proliferator-activated receptor β/δ (PPARβ/δ), influencing various cellular pathways . This interaction can lead to the modulation of gene expression, affecting processes such as cell proliferation, differentiation, and metabolism .
類似化合物との比較
Similar Compounds
4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy-acetic acid: Shares a similar phenoxy structure but differs in functional groups.
Phenoxyacetic acid derivatives: These compounds have similar phenoxy groups but vary in their side chains and functional groups.
Uniqueness
3-phenoxy-N’-[2-(4-propylphenoxy)acetyl]propanehydrazide is unique due to its specific combination of phenoxy and hydrazide groups, which confer distinct chemical and biological properties. Its ability to act as a PPARβ/δ ligand sets it apart from other phenoxy derivatives, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C20H24N2O4 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
3-phenoxy-N'-[2-(4-propylphenoxy)acetyl]propanehydrazide |
InChI |
InChI=1S/C20H24N2O4/c1-2-6-16-9-11-18(12-10-16)26-15-20(24)22-21-19(23)13-14-25-17-7-4-3-5-8-17/h3-5,7-12H,2,6,13-15H2,1H3,(H,21,23)(H,22,24) |
InChIキー |
CJCICYCLAIZUDT-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)OCC(=O)NNC(=O)CCOC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{(1Z)-3-[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11692008.png)
![2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11692013.png)


![Heptyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11692032.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11692041.png)


![4-methoxy-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11692067.png)


![N'-[(2-chlorophenyl)carbonyl]-4'-methoxybiphenyl-4-carbohydrazide](/img/structure/B11692075.png)
![(2E)-3-[4-(dimethylamino)phenyl]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-propenenitrile](/img/structure/B11692082.png)

